molecular formula C39H66ClN5O8 B1150416 D8-MMAF hydrochloride

D8-MMAF hydrochloride

Cat. No.: B1150416
M. Wt: 776.5 g/mol
InChI Key: BUPKFQQDMNUXOY-HKTWAXPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D8-MMAF (hydrochloride) is a deuterated form of MMAF (hydrochloride), which is a potent inhibitor of tubulin polymerization. This compound is used as a cytotoxic component in antibody-drug conjugates (ADCs) and has significant applications in cancer therapy due to its ability to disrupt microtubule formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D8-MMAF (hydrochloride) involves the deuteration of MMAF (hydrochloride). The process typically includes the incorporation of deuterium atoms into the molecular structure of MMAF (hydrochloride) through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of D8-MMAF (hydrochloride) involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet the standards required for scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

D8-MMAF (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

D8-MMAF (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

D8-MMAF (hydrochloride) exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

    MMAF (hydrochloride): The non-deuterated form of D8-MMAF (hydrochloride), also used in ADCs.

    MMAE (hydrochloride): Another microtubule-disrupting agent used in ADCs, but with different potency and toxicity profiles.

Uniqueness

D8-MMAF (hydrochloride) is unique due to its deuterated nature, which can provide advantages in terms of stability and reduced metabolic degradation compared to its non-deuterated counterpart .

Properties

Molecular Formula

C39H66ClN5O8

Molecular Weight

776.5 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1/i4D3,5D3,24D,33D;

InChI Key

BUPKFQQDMNUXOY-HKTWAXPZSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC.Cl

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D8-MMAF hydrochloride
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D8-MMAF hydrochloride
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D8-MMAF hydrochloride
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D8-MMAF hydrochloride
Reactant of Route 5
D8-MMAF hydrochloride
Reactant of Route 6
D8-MMAF hydrochloride

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